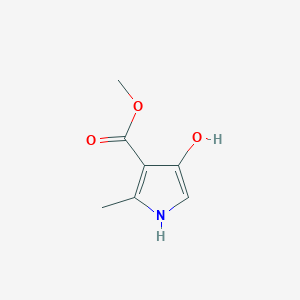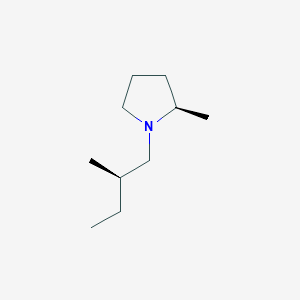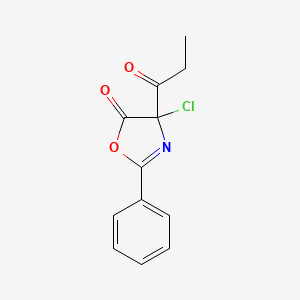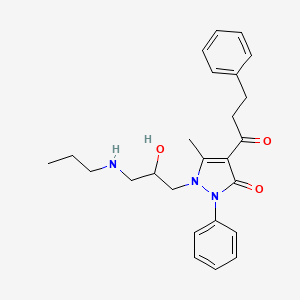
3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde or ketone and a compound containing an active methylene group.
Amine Alkylation:
Cyclization: The formation of the pyrazolone ring structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propafenone: A related compound with similar structural features, used as an antiarrhythmic agent.
Lidocaine: Another compound with local anesthetic properties, sharing some structural similarities.
Uniqueness
1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
214603-84-6 |
|---|---|
Formule moléculaire |
C25H31N3O3 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
1-[2-hydroxy-3-(propylamino)propyl]-5-methyl-2-phenyl-4-(3-phenylpropanoyl)pyrazol-3-one |
InChI |
InChI=1S/C25H31N3O3/c1-3-16-26-17-22(29)18-27-19(2)24(23(30)15-14-20-10-6-4-7-11-20)25(31)28(27)21-12-8-5-9-13-21/h4-13,22,26,29H,3,14-18H2,1-2H3 |
Clé InChI |
MVBHWZHXSXDVEV-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC(CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



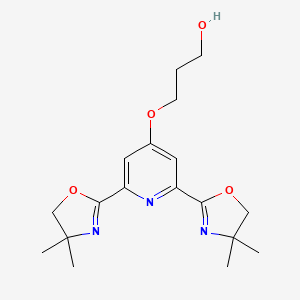
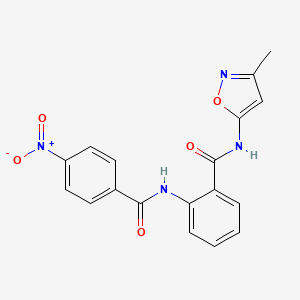
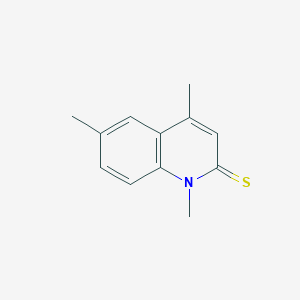
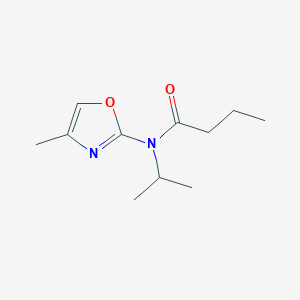

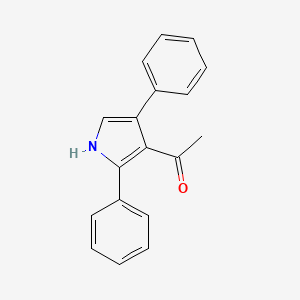


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
